3-(3-CHLOROPHENYL)-2-({[4-METHYL-5-(4-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-4(3H)-QUINAZOLINONE
Overview
Description
3-(3-CHLOROPHENYL)-2-({[4-METHYL-5-(4-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-4(3H)-QUINAZOLINONE is a complex organic compound that belongs to the quinazolinone class. This compound is characterized by its unique structure, which includes a quinazolinone core, a chlorophenyl group, and a triazole ring. The presence of these functional groups makes it a compound of interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-(3-CHLOROPHENYL)-2-({[4-METHYL-5-(4-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-4(3H)-QUINAZOLINONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinazolinone core, followed by the introduction of the chlorophenyl group and the triazole ring. Common reagents used in these reactions include chlorinating agents, triazole derivatives, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as microwave-assisted synthesis or flow chemistry.
Chemical Reactions Analysis
3-(3-CHLOROPHENYL)-2-({[4-METHYL-5-(4-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-4(3H)-QUINAZOLINONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions often involve controlled temperatures and pH to ensure the desired transformation.
Scientific Research Applications
3-(3-CHLOROPHENYL)-2-({[4-METHYL-5-(4-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-4(3H)-QUINAZOLINONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3-CHLOROPHENYL)-2-({[4-METHYL-5-(4-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce cell death through apoptosis. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
3-(3-CHLOROPHENYL)-2-({[4-METHYL-5-(4-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-4(3H)-QUINAZOLINONE can be compared with other similar compounds, such as:
Quinazolinone derivatives: These compounds share the quinazolinone core and may have similar biological activities but differ in their substituents and overall structure.
Triazole-containing compounds: These compounds contain the triazole ring and may exhibit similar chemical reactivity and biological properties.
Chlorophenyl derivatives: These compounds have the chlorophenyl group and may undergo similar substitution reactions.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(3-chlorophenyl)-2-[[4-methyl-5-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]quinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN6O3S/c1-29-22(15-9-11-17(12-10-15)31(33)34)27-28-24(29)35-14-21-26-20-8-3-2-7-19(20)23(32)30(21)18-6-4-5-16(25)13-18/h2-13H,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJFGOPCEPSADL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=NC3=CC=CC=C3C(=O)N2C4=CC(=CC=C4)Cl)C5=CC=C(C=C5)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN6O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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